Cas no 19927-61-8 (2-Methyl-4-(p-tolyl)pyrimidine)
2-Methyl-4-(p-tolyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-4-(p-tolyl)pyrimidine
- 2-Methyl-4-(4-methylphenyl)pyrimidine
- 2-METHYL-4-P-TOLYLPYRIMIDINE
- 4-(4-Chlorophenyl)-2-Methylpyrimidine*
- Pyrimidine, 4-(4-chlorophenyl)-2-methyl-
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- MDL: MFCD29059342
- Inchi: 1S/C11H9ClN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
- InChI Key: WKKWHHMPJSUMMX-UHFFFAOYSA-N
- SMILES: C1(C)=NC=CC(C2=CC=C(Cl)C=C2)=N1
Experimental Properties
- Density: 1.208±0.06 g/cm3(Predicted)
- Melting Point: 91-93 °C
- Boiling Point: 320.9±17.0 °C(Predicted)
- pka: 1.86±0.20(Predicted)
2-Methyl-4-(p-tolyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166336-1g |
2-methyl-4-(p-tolyl)pyrimidine |
19927-61-8 | 95% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM166336-1g |
2-methyl-4-(p-tolyl)pyrimidine |
19927-61-8 | 95% | 1g |
$697 | 2023-02-17 | |
| eNovation Chemicals LLC | D763791-100mg |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 100mg |
$270 | 2024-06-07 | |
| eNovation Chemicals LLC | D763791-250mg |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 250mg |
$485 | 2024-06-07 | |
| eNovation Chemicals LLC | D763791-1g |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 1g |
$950 | 2024-06-07 | |
| eNovation Chemicals LLC | D763791-5g |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 5g |
$2850 | 2024-06-07 | |
| 1PlusChem | 1P002CGP-100mg |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 100mg |
$209.00 | 2023-12-19 | |
| 1PlusChem | 1P002CGP-250mg |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 250mg |
$385.00 | 2023-12-19 | |
| 1PlusChem | 1P002CGP-500mg |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 500mg |
$565.00 | 2023-12-19 | |
| 1PlusChem | 1P002CGP-1g |
Pyrimidine, 4-(4-chlorophenyl)-2-methyl- |
19927-61-8 | 95% | 1g |
$791.00 | 2023-12-19 |
2-Methyl-4-(p-tolyl)pyrimidine Suppliers
2-Methyl-4-(p-tolyl)pyrimidine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Methyl-4-(p-tolyl)pyrimidine
Professional Introduction to 2-Methyl-4-(p-tolyl)pyrimidine (CAS No. 19927-61-8)
2-Methyl-4-(p-tolyl)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 19927-61-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine class, a family of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural versatility. The presence of a methyl group at the 2-position and a para-tolyl (p-tolyl) substituent at the 4-position imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel molecules.
The structure of 2-methyl-4-(p-tolyl)pyrimidine features a six-membered aromatic ring containing two nitrogen atoms, with the methyl group and para-tolyl substituent positioned in such a way as to maximize functionalization potential. This arrangement allows for further derivatization, enabling researchers to explore a wide range of biological activities. The para-tolyl group, in particular, contributes to the compound's lipophilicity and can be modified to enhance binding affinity to biological targets.
In recent years, there has been growing interest in pyrimidine derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. The biological activity of 2-methyl-4-(p-tolyl)pyrimidine has been extensively studied, particularly in the context of its potential applications in drug discovery. Preliminary investigations suggest that this compound exhibits promising properties as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of 2-methyl-4-(p-tolyl)pyrimidine is its role as a building block for more complex molecules. Researchers have leveraged its scaffold to develop novel compounds with enhanced specificity and potency. For instance, studies have shown that modifications at the 5-position or 6-position of the pyrimidine ring can significantly alter the pharmacokinetic profile of derivatives, making them more suitable for clinical applications. These findings underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates.
The synthesis of 2-methyl-4-(p-tolyl)pyrimidine typically involves multi-step organic reactions, often starting from readily available precursors such as malononitrile or acetamidine derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for large-scale production, ensuring that researchers have access to sufficient quantities of the compound for further investigation.
Advances in computational chemistry have also played a pivotal role in understanding the properties of 2-methyl-4-(p-tolyl)pyrimidine. Molecular modeling techniques allow researchers to predict binding interactions with biological targets, such as enzymes and receptors, with remarkable accuracy. This approach has accelerated the drug discovery process by enabling virtual screening of potential derivatives before experimental synthesis. Such computational insights are particularly valuable in identifying lead compounds with optimal pharmacological profiles.
In addition to its pharmaceutical applications, 2-methyl-4-(p-tolyl)pyrimidine has shown potential in agrochemical research. Pyrimidine-based compounds are known for their herbicidal and fungicidal properties, making them attractive candidates for developing next-generation crop protection agents. The unique structure of this compound allows for modifications that can enhance its efficacy against resistant strains of weeds and fungi while minimizing environmental impact.
The spectroscopic and analytical characterization of 2-methyl-4-(p-tolyl)pyrimidine is another area where recent research has made significant strides. High-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational dynamics. These data are essential for confirming the identity of intermediates and final products during synthetic processes and for understanding how structural changes influence biological activity.
Regulatory considerations also play a critical role in the development and commercialization of compounds like 2-methyl-4-(p-tolyl)pyrimidine. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards before being used in clinical trials or industrial applications. Furthermore, adherence to international guidelines on chemical safety promotes responsible handling and disposal practices throughout the supply chain.
The future prospects for 2-methyl-4-(p-tolyl)pyrimidine are bright, with ongoing research exploring new synthetic pathways and expanding its therapeutic applications. Collaborative efforts between academia and industry are likely to yield innovative derivatives with improved pharmacological properties. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of medicinal chemistry innovation.
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